molecular formula C27H19N3 B12903706 1,8-Dihydro-1,3-diphenyldibenzo(b,f)pyrazolo(3,4-d)azepine CAS No. 85008-87-3

1,8-Dihydro-1,3-diphenyldibenzo(b,f)pyrazolo(3,4-d)azepine

Cat. No.: B12903706
CAS No.: 85008-87-3
M. Wt: 385.5 g/mol
InChI Key: JCFSTMXHBLXIQC-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature

1,8-Dihydro-1,3-diphenyldibenzo(b,f)pyrazolo(3,4-d)azepine belongs to the class of fused polycyclic heteroaromatic compounds. Its systematic IUPAC name reflects the sequential fusion of three rings: a dibenzazepine core, a pyrazole ring, and two phenyl substituents. The numbering and ring fusion are critical to its nomenclature:

  • Dibenzo(b,f)azepine : A bicyclic system where two benzene rings (positions b and f) are fused to a seven-membered azepine ring.
  • Pyrazolo(3,4-d) : A pyrazole ring fused at the 3,4-positions to the azepine moiety.
  • 1,8-Dihydro : Indicates partial saturation at the 1,8-positions of the azepine ring.
  • 1,3-Diphenyl : Two phenyl groups attached to the 1- and 3-positions of the pyrazole ring.

The compound is also identified by alternative names and identifiers:

Property Value
CAS Registry Number 85008-85-1
Molecular Formula $$ \text{C}{27}\text{H}{21}\text{N}_{3} $$
Molecular Weight 387.5 g/mol
PubChem CID 3069655
DSSTox Substance ID DTXSID801005344

Synonyms include 1,3a,8,12b-tetrahydro-1,3-diphenyldibenzo(b,f)pyrazolo(3,4-d)azepine and diphenyl-1,3 tetrahydro-1,3a,8,12b (dibenzo(b,f)pyrazolo(3,4-d))azepine.

Historical Context of Pyrazolo-Azepine Chemistry

The synthesis of dibenzo[b,f]azepine derivatives dates to the late 19th century, with Thiele and Holzinger’s pioneering work on cyclisation reactions using polyphosphoric acid. Early methods focused on thermal cyclisation of diaminobibenzyl precursors, yielding partially saturated azepines. The introduction of catalytic dehydrogenation in the 20th century enabled access to fully aromatic systems, though yields remained modest (20–50%).

Advances in transition-metal catalysis revolutionized the field. For example, Buchwald–Hartwig amination and Mizoroki–Heck coupling allowed regioselective construction of dibenzo[b,f]azepines. These methods facilitated the incorporation of substituents at specific positions, critical for tailoring electronic and steric properties. The pyrazolo[3,4-d]azepine subclass emerged more recently, driven by the pharmacological potential of pyrazole-containing heterocycles. The target compound’s synthesis likely involves multi-step strategies, such as:

  • Ring-closing metathesis : To form the azepine core.
  • Cyclocondensation : For pyrazole ring fusion.
  • Cross-coupling reactions : To introduce phenyl groups.

Significance in Heterocyclic Chemistry

The structural hybridity of this compound offers unique advantages in heterocyclic chemistry:

  • Electronic Modularity : The conjugated π-system and nitrogen lone pairs enable tunable electronic properties, making it suitable for optoelectronic applications.
  • Pharmacophore Potential : Pyrazolo-azepine frameworks are prevalent in kinase inhibitors, such as epidermal growth factor receptor (EGFR) inhibitors. For instance, pyrazolo[3,4-d]pyrimidine derivatives exhibit IC$$_{50}$$ values as low as 0.016 µM against EGFR.
  • Synthetic Versatility : The scaffold accommodates diverse substituents at the 1-, 3-, and aryl positions, enabling structure-activity relationship (SAR) studies.

Table 1 highlights key structural features and their chemical implications:

Structural Feature Chemical Implication
Dibenzo[b,f]azepine core Enhances planarity and π-stacking
Pyrazole ring Introduces hydrogen-bonding sites
1,3-Diphenyl substituents Modulates lipophilicity and steric bulk

Research Objectives and Scope

Current research objectives focus on:

  • Synthetic Optimization : Developing efficient catalytic routes to reduce step counts and improve yields.
  • Electronic Characterization : Analyzing absorption/emission spectra for potential use in materials science.
  • Biological Profiling : Investigating interactions with biological targets (e.g., kinases) while excluding dosage/toxicity studies per guidelines.
  • Computational Modeling : Using density functional theory (DFT) to predict reactivity and binding modes.

The scope excludes clinical applications but emphasizes structural and mechanistic insights. Future directions may explore functionalization at the 8- and 12b-positions to further modulate electronic properties.

Properties

CAS No.

85008-87-3

Molecular Formula

C27H19N3

Molecular Weight

385.5 g/mol

IUPAC Name

3,5-diphenyl-3,4,13-triazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),4,7,9,11,14,16-octaene

InChI

InChI=1S/C27H19N3/c1-3-11-19(12-4-1)26-25-21-15-7-9-17-23(21)28-24-18-10-8-16-22(24)27(25)30(29-26)20-13-5-2-6-14-20/h1-18,28H

InChI Key

JCFSTMXHBLXIQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3=C2C4=CC=CC=C4NC5=CC=CC=C53)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Reaction Conditions and Details

Step Reagents/Conditions Solvent Temperature Time Notes
1 Hydrazono chloride (nitrile imine precursor) generation Benzene or toluene Reflux (~80-110 °C) 16 hours Triethylamine as base
2 Cycloaddition with imino stilbene Same as above Reflux 16 hours Forms pyrazolo-dibenzazepine scaffold
3 Optional dehydrogenation THF + chloranil Reflux 24 hours To convert dihydro to fully aromatic
  • The product is isolated by solvent evaporation and recrystallization from ethanol.
  • The hydrochloride salt of the compound melts at 246 °C, indicating purity and stability.

This method remains a benchmark for preparing the parent pyrazolo-dibenzazepine structure, including the 1,8-dihydro derivative.

Alternative Synthetic Routes and Modifications

Three-Step Synthesis via Nucleophilic Addition and Buchwald–Hartwig Coupling

A more recent approach for related dibenzazepine derivatives involves:

Though this method was demonstrated for 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives, the strategy is adaptable for pyrazolo-fused dibenzazepines by modifying the starting materials and coupling partners.

Hydrazide and Carbohydrazide Intermediates for Functionalized Derivatives

Another synthetic strategy involves:

  • Conversion of dibenzoazepine derivatives to 5H-dibenzo[b,f]azepine-5-carbohydrazide via reaction with phosgene and hydrazine hydrate.
  • Subsequent acylation with acid chlorides to form N′-benzoyl carbohydrazide derivatives.
  • Cyclization to oxadiazole or other heterocyclic derivatives by refluxing in phosphorus oxychloride.

While this method targets functionalized dibenzoazepines, it provides insight into the manipulation of the azepine core and could be adapted for pyrazolo derivatives.

Summary Table of Preparation Methods

Method Key Steps Solvent/Conditions Advantages Limitations
Huisgen’s Nitrile Imine Cyclization In situ nitrile imine generation, cycloaddition with imino stilbene, reflux with triethylamine Benzene or toluene, reflux 16 h Direct formation of pyrazolo-dibenzazepine, well-established Long reaction time, use of toxic solvents
Three-Step Nucleophilic Addition + Buchwald–Hartwig Coupling Nucleophilic addition, nitro reduction, intramolecular amination TDAE reductant, Pd-catalyzed coupling Mild conditions, versatile substitution Requires Pd catalyst, multi-step
Hydrazide/Carbohydrazide Route Phosgene reaction, hydrazine addition, acylation, cyclization Toluene, POCl3 reflux Enables functionalization, diverse derivatives Multi-step, hazardous reagents

Research Findings and Practical Considerations

  • The Huisgen method remains the most direct and classical route to the target compound, with reproducible yields and well-characterized products.
  • Modern coupling methods (e.g., Buchwald–Hartwig) offer milder conditions and better functional group tolerance, facilitating the synthesis of substituted analogs.
  • Safety considerations include handling of hydrazono chlorides, phosgene, and chloranil, as well as the use of inert solvents like benzene or toluene.
  • Purification typically involves recrystallization from ethanol or chromatographic techniques.
  • Characterization data such as melting points, crystallographic data (CCDC references), and spectroscopic analysis confirm the structure and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Diphenyl-1,8-dihydrodibenzo[b,f]pyrazolo[3,4-d]azepine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazines for condensation reactions and various oxidizing or reducing agents depending on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce more saturated compounds.

Scientific Research Applications

1,3-Diphenyl-1,8-dihydrodibenzo[b,f]pyrazolo[3,4-d]azepine has several scientific research applications:

Mechanism of Action

The mechanism by which 1,3-Diphenyl-1,8-dihydrodibenzo[b,f]pyrazolo[3,4-d]azepine exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key distinctions between the target compound and structurally analogous pyrazolo-fused bicyclic systems:

Compound Class Core Structure Key Substituents Biological Activity (IC50/Potency) Solubility Challenges Synthetic Strategies
1,8-Dihydro-1,3-diphenyldibenzo(b,f)pyrazolo(3,4-d)azepine Dibenzo-azepine + pyrazolo[3,4-d] 1,3-Diphenyl groups Not reported Likely poor (inferred) Undisclosed; likely intramolecular cyclization
Pyrazolo[3,4-d]pyrimidin-4-ones (e.g., compound 10e from ) Pyrazolo[3,4-d]pyrimidine 5-(4-Nitrobenzylideneamino), 3,6-dimethyl IC50 = 11 µM (MCF-7) Poor; requires nanoformulation Condensation of pyrazoloxazine derivatives with amines/hydrazines
Pyrazolo[3,4-d]thiazoles Pyrazolo[3,4-d]thiazole Variable aryl/alkyl groups Fluorescent probes; no direct anticancer data Moderate (functionalized) Cu/Pd-catalyzed couplings
Pyrazolo[3,4-d]pyrrolo[1,2-b]pyridazines Pyrazolo[3,4-d]pyrrolopyridazine IRAK4-targeting substituents IRAK4 inhibitors (patented) Not reported Multi-step heterocyclic annulation

Pharmacological Activity

  • Anticancer Activity : Pyrazolo[3,4-d]pyrimidin-4-ones (e.g., 10e ) exhibit potent activity against MCF-7 breast cancer (IC50 = 11 µM) via kinase inhibition (e.g., EGFR, CDK) . In contrast, the target compound lacks empirical data, though its dibenzo-azepine core may enhance DNA intercalation or protein binding due to extended aromaticity.
  • Kinase Inhibition : Pyrazolo[3,4-d]pyrrolopyridazines are optimized as IRAK4 inhibitors for inflammatory diseases , whereas pyrazolo[3,4-d]pyrimidines mimic purines to compete with ATP in kinase domains . The target compound’s steric bulk from diphenyl groups may limit kinase selectivity but improve allosteric modulation.

Pharmacokinetic and Solubility Profiles

  • Solubility: Pyrazolo[3,4-d]pyrimidines face significant aqueous solubility challenges, necessitating albumin nanoparticles or liposomes (e.g., LP-2) to enhance bioavailability . The target compound’s larger hydrophobic scaffold likely exacerbates solubility issues, suggesting similar nanoformulation strategies would be critical.
  • Stability: Encapsulated pyrazolo[3,4-d]pyrimidines in human serum albumin (HSA) nanoparticles show sustained release and stability over 72 hours , a model applicable to the target compound if synthesized.

Biological Activity

1,8-Dihydro-1,3-diphenyldibenzo(b,f)pyrazolo(3,4-d)azepine, a compound with the CAS number 85008-87-3, has garnered attention for its potential biological activities. This compound belongs to a class of pyrazolo derivatives that are being investigated for various pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, summarizing key findings from diverse research studies and presenting relevant data.

  • Molecular Formula : C27H19N3
  • Molar Mass : 385.46 g/mol
  • Boiling Point : 596.052°C
  • Flash Point : 314.281°C

These properties indicate that the compound is relatively stable at high temperatures, which is relevant for its handling in laboratory settings.

Research has indicated that this compound may exhibit several biological activities:

  • Antitumor Activity : Some studies suggest that this compound may have potential as an antitumor agent. It is hypothesized to interact with specific cellular pathways involved in cancer progression.
  • Cardiovascular Effects : Preliminary findings indicate potential cardiovascular benefits, including vasorelaxant and heart-rate-reducing effects. These effects are particularly important in the context of developing treatments for hypertension and related conditions.

Case Studies and Research Findings

  • Antitumor Studies :
    • A study explored the effects of various pyrazolo derivatives on cancer cell lines. The results indicated that certain derivatives demonstrated significant cytotoxicity against breast cancer cells, suggesting that similar compounds like this compound could also possess antitumor properties .
  • Cardiovascular Research :
    • In an investigation into the cardiovascular effects of related compounds, it was found that several derivatives exhibited notable bradycardic activity and vasorelaxation in vitro. This suggests a potential application for managing heart rate and vascular tone .

Comparative Biological Activity Table

Compound NameBiological ActivityReference
This compoundAntitumor potential; Cardiovascular effects
Pyrazolo[1,5,4-de]quinoxalin-2(3H)-oneSelective PARP1 inhibitor; Tumor regression
1,3-Dihydro-2H-3-benzazepin-2-one derivativesBradycardic activity; Vasorelaxation

Q & A

Q. What are the key synthetic challenges in forming the seven-membered azepine ring in 1,8-Dihydro-1,3-diphenyldibenzo(b,f)pyrazolo(3,4-d)azepine?

The synthesis of the azepine ring often faces challenges in regioselectivity and controlling ring size. For example, hydrazinolysis of 3,5-diphenylpyrano[3,4-c]pyrazole-8(1H)-one can lead to unintended byproducts like 6-amino-1,6-dihydro-3,5-diphenyl-7H-pyrazolo[3,4-c]pyridin-7-one due to competing cyclization pathways . Acid catalysts (HCl, p-toluenesulfonic acid) and solvent choice (ethanol vs. ether) critically influence reaction outcomes. NMR and mass spectrometry are essential for verifying structural integrity .

Q. How can researchers optimize reaction conditions for high-yield synthesis of pyrazolo[3,4-d]azepine derivatives?

Key parameters include:

  • Catalyst selection : Hydrochloric acid promotes cyclization but may require stoichiometric control to avoid side reactions .
  • Solvent polarity : Ethanol facilitates reflux conditions for hydrazine-based condensations, while ethers improve selectivity in hydrazone formation .
  • Temperature and time : Reflux for 4–6 hours balances yield and purity, as shown in the synthesis of 4,7-dihydro-3,5-diphenylpyrazolo[3,4-d][1,2]diazepin-8(1H)-one .

Q. What spectroscopic techniques are most reliable for characterizing pyrazolo[3,4-d]azepine derivatives?

  • ¹H/¹³C NMR : Distinguishes between regioisomers by analyzing aromatic proton splitting patterns and carbonyl carbon shifts (e.g., δ ~160–170 ppm for lactam carbonyls) .
  • Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation pathways, critical for verifying fused-ring systems .

Advanced Research Questions

Q. How can contradictory data in reaction outcomes be resolved during pyrazolo[3,4-d]azepine synthesis?

Discrepancies often arise from competing reaction pathways. For instance, hydrazinolysis of pyranopyrazole derivatives may yield pyridinone byproducts instead of diazepines due to acid-catalyzed rearrangements . Mitigation strategies:

  • In situ monitoring : Use TLC or HPLC to track intermediate formation.
  • Computational modeling : Predict thermodynamic favorability of ring closure using DFT calculations .

Q. What methodologies enhance the aqueous solubility of pyrazolo[3,4-d]azepine derivatives for in vivo studies?

Prodrug strategies are effective:

  • Phosphate esterification : Increases solubility by introducing ionizable groups (e.g., pyrazolo[3,4-d]pyrimidine prodrugs showed >10-fold solubility improvement in PBS) .
  • PEGylation : Attaching polyethylene glycol chains reduces hydrophobicity, as demonstrated in dual Src/Abl inhibitors .

Q. How can molecular dynamics (MD) simulations guide the design of pyrazolo[3,4-d]azepine-based kinase inhibitors?

MD studies reveal binding kinetics and conformational stability:

  • Binding pocket analysis : Identify key residues (e.g., Abl kinase’s ATP-binding site) for optimizing hydrogen-bond interactions .
  • Free-energy perturbation (FEP) : Predicts affinity changes for substitutions at the 4-amino position of pyrazolo[3,4-d]pyrimidines .

Q. What strategies address metabolic instability in pyrazolo[3,4-d]azepine derivatives during preclinical testing?

  • CYP450 profiling : Identify major metabolic pathways (e.g., oxidative dechlorination in pyrazolo[3,4-d]pyrimidines) .
  • Structural shielding : Introduce electron-withdrawing groups (e.g., -CF₃) at metabolically labile positions to block oxidation .

Data Analysis and Experimental Design

Q. How should researchers design assays to evaluate the anticholinesterase activity of pyrazolo[3,4-d]azepine derivatives?

  • Ellman’s method : Measure acetylcholinesterase (AChE) inhibition via thiocholine production (λ = 412 nm) .
  • Dose-response curves : Use IC₅₀ values to compare potency; pyrazolo[3,4-d]pyrimidines with 4-amino substituents showed IC₅₀ < 1 μM in AChE inhibition .

Q. What statistical approaches are recommended for analyzing contradictory cytotoxicity data across cell lines?

  • Hierarchical clustering : Group cell lines by response patterns (e.g., NCI-60 panel analysis for pyrazolo[3,4-d]pyrimidines) .
  • ANOVA with post-hoc tests : Identify significant differences in GI₅₀ values between leukemia vs. solid tumor models .

Q. How can researchers validate target engagement of pyrazolo[3,4-d]azepine derivatives in cellular assays?

  • Western blotting : Measure downstream kinase phosphorylation (e.g., STAT5 for Abl inhibitors) .
  • Cellular thermal shift assay (CETSA) : Confirm compound-target binding by thermal stabilization .

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